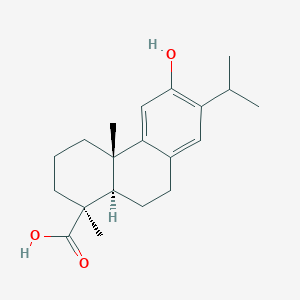

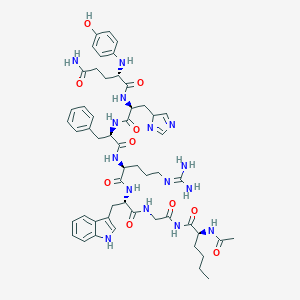

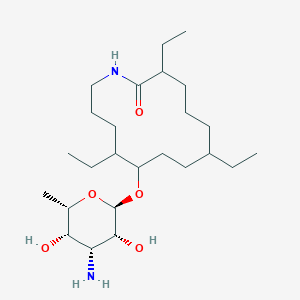

Fluvirucin B3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluvirucin B3 is a natural product that has been found to possess significant biological activity. It was first isolated from the fermentation broth of Streptomyces sp. and has since been studied extensively due to its potential as a lead compound for drug development.

Mecanismo De Acción

Fluvirucin B3 inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding sites. This prevents the enzymes from performing their catalytic function, leading to the inhibition of bacterial DNA replication. The exact mechanism of action is still being studied, but it is believed that Fluvirucin B3 may also induce DNA damage and apoptosis in cancer cells.

Efectos Bioquímicos Y Fisiológicos

Fluvirucin B3 has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including human breast cancer cells. It has also been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Fluvirucin B3 has also been found to possess antifungal activity against Candida albicans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Fluvirucin B3 in lab experiments is its broad-spectrum antibacterial and antifungal activity. It has also been found to be active against drug-resistant bacterial strains, making it a promising lead compound for the development of new antibiotics. However, the low yield of Fluvirucin B3 makes it difficult to obtain large quantities for further research. Additionally, the exact mechanism of action is still being studied, which may limit its potential for drug development.

Direcciones Futuras

There are several future directions for the research of Fluvirucin B3. One direction is to develop new fermentation strategies to increase the yield of Fluvirucin B3. Another direction is to study the mechanism of action in more detail, which may lead to the development of new antibiotics and anticancer drugs. Additionally, the potential for Fluvirucin B3 to be used in combination with other drugs should be explored, as this may enhance its efficacy. Finally, the development of new synthetic methods for Fluvirucin B3 may increase its accessibility for further research.

Métodos De Síntesis

The synthesis of Fluvirucin B3 involves the fermentation of Streptomyces sp. in a suitable medium. The crude extract is then purified using various chromatographic techniques, including silica gel, Sephadex LH-20, and reverse-phase high-performance liquid chromatography (RP-HPLC). The yield of Fluvirucin B3 is relatively low, with only 0.4 mg/L obtained from the fermentation broth. However, the development of new synthetic methods and fermentation strategies may increase the yield and make it more accessible for further research.

Aplicaciones Científicas De Investigación

Fluvirucin B3 has been found to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. It has also been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This makes Fluvirucin B3 a promising lead compound for the development of new antibiotics.

Propiedades

Número CAS |

137120-29-7 |

|---|---|

Nombre del producto |

Fluvirucin B3 |

Fórmula molecular |

C25H48N2O5 |

Peso molecular |

456.7 g/mol |

Nombre IUPAC |

10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |

InChI |

InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |

Clave InChI |

RSMFLBIGOXZFRL-WTJPBOPRSA-N |

SMILES isomérico |

CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |

SMILES |

CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |

SMILES canónico |

CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.